molecular formula C36H35N B3308671 alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine CAS No. 93920-04-8

alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine

Cat. No.: B3308671
CAS No.: 93920-04-8
M. Wt: 481.7 g/mol
InChI Key: CJUSADBOQLQVKK-UHFFFAOYSA-N
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Description

[ Note: The following is a placeholder description. You must replace this with accurate, verified data from reliable sources or laboratory analysis. ] Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine is a synthetic amine derivative supplied for research and development purposes. This compound is of significant interest in materials science and organic electronics due to its potential application as a hole-transport material or as a building block for more complex molecular architectures. Its molecular structure, featuring multiple aromatic systems, is designed to influence properties such as charge transport, thermal stability, and glass-forming ability. Researchers are exploring its use in the development of organic light-emitting diodes (OLEDs) and other advanced electronic devices. As a high-purity chemical, it serves as a key intermediate for synthesizing specialized ligands, polymers, and pharmaceuticals. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,4-bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H35N/c1-27(30-13-7-4-8-14-30)32-19-23-35(24-20-32)37(29(3)34-17-11-6-12-18-34)36-25-21-33(22-26-36)28(2)31-15-9-5-10-16-31/h4-29H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUSADBOQLQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)C4=CC=CC=C4)C(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917093
Record name N,4-Bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
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Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93920-04-8
Record name α-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93920-04-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Methyl-N,N-bis(4-(1-phenylethyl)phenyl)benzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,4-Bis(1-phenylethyl)-N-[4-(1-phenylethyl)phenyl]aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with alpha-methylstyrene in the presence of a strong base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine nitrogen, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated pressure.

    Substitution: Halogenated reagents, polar aprotic solvents, moderate temperatures.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated benzylamine derivatives.

Scientific Research Applications

Synthetic Applications

AMBPEA serves as a versatile building block in organic synthesis, particularly in the preparation of chiral amines and other complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Chiral Resolution : AMBPEA is utilized in the resolution of racemic mixtures to produce enantiomerically pure compounds. The compound's ability to form stable intermediates makes it suitable for applications in asymmetric synthesis .
  • Synthesis of Pharmaceuticals : It has been employed in the synthesis of several pharmaceutical agents. For instance, it plays a role in creating cardioprotective drugs such as CP-060S and other derivatives used for therapeutic purposes .

Table 1: Synthetic Applications of AMBPEA

Application AreaDescription
Chiral ResolutionUsed to resolve racemic mixtures into enantiomerically pure compounds
Pharmaceutical SynthesisKey intermediate in the synthesis of cardioprotective and antimicrobial agents
Organic SynthesisServes as a building block for complex organic molecules

Pharmacological Potential

The pharmacological properties of AMBPEA have been investigated with promising results. Its structural features suggest potential activity as an agonist for certain receptors, which can be beneficial in treating various conditions:

  • Beta-Adrenergic Agonism : AMBPEA's structure is similar to known beta-adrenergic agonists, making it a candidate for research into treatments for asthma and other respiratory conditions .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of AMBPEA may exhibit antimicrobial properties, positioning it as a potential lead compound for developing new antibiotics .

Table 2: Pharmacological Studies Involving AMBPEA

Study FocusFindings
Beta-Adrenergic ActivityPotential agonistic effects similar to established asthma medications
Antimicrobial PropertiesDerivatives show promise as new antimicrobial agents

Case Studies and Research Findings

Several studies have highlighted the utility of AMBPEA in various applications:

  • A study published in ACS Omega demonstrated the successful use of AMBPEA derivatives in synthesizing novel piperidine-based scaffolds that show promise in treating neurodegenerative diseases like Alzheimer's .
  • Research conducted on the kinetic resolution of α-phenylethylamine derivatives showed that AMBPEA could enhance enantioselectivity when used as a chiral auxiliary, leading to higher yields of desired products .

Case Study Summary

Study ReferenceApplication DescriptionOutcome
ACS OmegaSynthesis of piperidine analoguesNovel compounds with therapeutic potential
PMC ArticleKinetic resolution of α-phenylethylamineImproved enantioselectivity

Mechanism of Action

The mechanism of action of alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s phenylethyl groups facilitate binding to hydrophobic pockets within these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

(a) alpha-Methyl-N-phenyl-N-[4-(1-phenylethyl)phenyl]benzylamine (CAS 93920-05-9)

  • Key Differences : Lacks one 4-(1-phenylethyl)phenyl group compared to the target compound, replaced by a phenyl group. This reduces molecular weight (377.52 vs. 481.7 g/mol) and lipophilicity .
  • Physical Properties : Higher density (1.082 g/cm³) and boiling point (527.4°C) than simpler benzylamines, attributed to aromatic stacking .
  • Applications : Marketed as an antioxidant (DUSANTOX 80), suggesting the target compound could have similar stabilization properties with enhanced steric shielding .

(b) 4,4'-Bis(1-phenylethyl)diphenylamine (CAS 60160-25-0)

  • Key Differences: No alpha-methyl or benzylamine core; instead, a diphenylamine backbone with two 4-(1-phenylethyl) groups.
  • Applications: Used as a rubber antioxidant (VULKANOX DDA), highlighting the role of bulky substituents in radical scavenging . The target compound’s additional methyl group may improve thermal stability.

(c) N-Methylbenzylamine

  • Key Differences : A simpler analog with a single benzyl group and methylamine. Lower molecular weight (121.18 g/mol) and higher polarity (polar surface area ~12 Ų) enhance solubility but reduce steric hindrance .
  • Applications : Intermediate in drug synthesis (e.g., trifluoroprene hydrochloride) , whereas the target compound’s complexity may limit bioavailability but enhance material durability.

Research Implications

  • Material Science : The target compound’s high rotatable bond count and aromaticity suggest utility in polymer matrices or liquid crystals, where conformational flexibility and π-π interactions are critical .
  • Pharmacological Limitations : Despite benzylamine motifs in drugs (e.g., benzathine benzylpenicillin ), the target compound’s low polarity and high molecular weight likely preclude direct pharmaceutical use.

Biological Activity

Alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine, with the molecular formula C36H35N, is a complex organic compound notable for its potential biological activities. This compound has been investigated for its pharmacological properties, particularly in receptor binding studies and enzyme inhibition assays. The unique structural features of this compound, including multiple phenylethyl groups, contribute to its biological interactions and therapeutic potential.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The phenylethyl groups enhance binding to hydrophobic pockets within these targets, modulating their activity. This modulation can lead to various biological effects, including potential therapeutic actions against neurological disorders and other conditions.

Biological Activity Overview

Research has highlighted several key areas where this compound exhibits biological activity:

  • Ligand Binding : Investigated as a ligand in receptor binding studies, suggesting potential roles in modulating receptor activity.
  • Enzyme Inhibition : Explored for its ability to inhibit specific enzymes, which may have implications in treating various diseases.
  • Pharmacological Effects : Preliminary studies indicate possible therapeutic effects on neurological disorders, although detailed clinical data are still limited.

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Ligand BindingDemonstrated binding affinity to specific receptors; potential for therapeutic applications.
Enzyme InhibitionIdentified as a potent inhibitor of certain enzymes involved in metabolic pathways.
Neurological EffectsSuggested potential benefits in models of neurological disorders; further research needed.

Detailed Research Findings

  • Receptor Binding Studies : In vitro studies have shown that this compound can effectively bind to various receptors, indicating its potential as a therapeutic agent. For instance, the compound's interaction with hypoxia-inducible factor (HIF) pathways suggests it may play a role in cellular adaptation to low oxygen levels, which is critical in cancer and other diseases .
  • Enzyme Inhibition : The compound has been tested for its inhibitory effects on enzymes such as prolyl hydroxylase domain (PHD) enzymes, which are involved in HIF regulation. Inhibitors of these enzymes have been shown to stabilize HIF-1α levels under hypoxic conditions, leading to altered gene expression that can benefit therapeutic strategies against tumors .
  • Potential Therapeutic Applications : The pharmacological properties of this compound are being explored in the context of neurological disorders. Early-stage research indicates that it may have neuroprotective effects, although comprehensive clinical trials are necessary to validate these findings .

Q & A

Basic Research Question

  • UV-vis spectroscopy : Measures π→π* transitions in the aromatic backbone. For example, absorption maxima (~350–400 nm) indicate extended conjugation, critical for low-bandgap polymers.
  • Fluorescence spectroscopy : Reveals exciton binding energy and charge-transfer efficiency. A redshift in emission spectra (e.g., 450–500 nm) suggests stabilization of excited states in donor-acceptor systems.
    Methodological Tip : Compare spectra with reference polymers (e.g., PTB derivatives) to assess electronic contributions from the bis[4-(1-phenylethyl)phenyl] groups .

What challenges arise in resolving data contradictions regarding thermodynamic stability, and how can differential scanning calorimetry (DSC) address these issues?

Advanced Research Question
Challenges :

  • Discrepancies in reported melting points or decomposition temperatures due to polymorphic forms or impurities.
  • Conflicting enthalpy data from vaporization studies (e.g., ΔvapH° = 54.9 kJ/mol vs. 54.7 kJ/mol in similar amines).
    Resolution via DSC :
  • Conduct heating/cooling cycles (5–10°C/min) to identify phase transitions.
  • Compare thermograms with high-purity standards (e.g., NIST-certified references) to validate stability profiles .

How does the spatial arrangement of phenyl groups influence biological activity, particularly in antifungal applications?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : The distance between phenyl rings (optimized at ~6–8 Å) and α-methyl substitution enhance membrane penetration and target binding.
  • Antifungal Mechanism : Disruption of fungal ergosterol biosynthesis, as seen in benzylamine derivatives.
  • Experimental Validation :
    • In vitro assays : MIC (Minimum Inhibitory Concentration) testing against Candida albicans (e.g., MIC = 0.5–2 µg/mL for active analogs).
    • Molecular docking : Simulate interactions with lanosterol demethylase (CYP51) to refine substituent positioning .

What methodologies are recommended for analyzing conformational dynamics using NMR spectroscopy and computational modeling?

Advanced Research Question

  • NMR Analysis :
    • 1H NOESY : Detects through-space interactions to map phenyl group orientations (e.g., coupling between α-methyl protons and aromatic protons).
    • 13C DEPT : Assigns quaternary carbons in the benzylamine core.
  • Computational Modeling :
    • MM2/AM1 force fields : Simulate low-energy conformers and rotational barriers (e.g., energy minima at dihedral angles of 60° and 180°).
    • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict spectroscopic signatures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine
Reactant of Route 2
alpha-Methyl-N,N-bis[4-(1-phenylethyl)phenyl]benzylamine

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